5-Chloro-1-acenaphthenol
Description
5-Chloro-1-acenaphthenol is a chemical compound that belongs to the class of acenaphthene derivatives. It is characterized by a white to light yellow crystalline powder appearance and is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Properties
IUPAC Name |
5-chloro-1,2-dihydroacenaphthylen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-10-5-4-7-6-11(14)9-3-1-2-8(10)12(7)9/h1-5,11,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQDVVZXKQGJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C(C=CC1=C32)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-1-acenaphthenol involves the chlorination of 1-acenaphthenol. The process typically includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 5-position of the acenaphthenol ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-acenaphthenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Formation of acenaphthenone derivatives.
Reduction: Formation of acenaphthenol derivatives.
Substitution: Formation of various substituted acenaphthenol derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-acenaphthenol has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of pharmaceuticals, dyes, and organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-acenaphthenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-Acenaphthenol: A closely related compound with similar structural features but without the chlorine atom.
5-Chloro-3-phenyl-1H-indole: Another compound with a similar chlorine substitution but different core structure.
Uniqueness: 5-Chloro-1-acenaphthenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-Chloro-1-acenaphthenol, a derivative of acenaphthene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, enzyme interactions, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a chloro group attached to the acenaphthenol structure. Its molecular formula is , with a molecular weight of approximately 220.65 g/mol. The presence of the chlorine atom may influence its reactivity and biological interactions compared to its parent compound, 1-acenaphthenol.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its effects on various enzyme systems and its potential therapeutic applications.
Enzyme Interaction
Research indicates that this compound exhibits significant interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, studies have shown that it can inhibit certain cytochrome P450 isoforms, thereby affecting the metabolism of other compounds and possibly leading to drug-drug interactions .
Table 1: Inhibition of Cytochrome P450 Isoforms by this compound
| Isoform | Inhibition Type | IC50 (µM) |
|---|---|---|
| CYP1A2 | Competitive | 4.5 |
| CYP2B6 | Non-competitive | 8.7 |
| CYP3A4 | Competitive | 3.2 |
Antioxidant Activity
The compound has also demonstrated antioxidant properties in vitro. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant capacity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays .
Table 2: Antioxidant Activity of this compound
| Concentration (µM) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Cancer Cell Lines : In a study involving colon cancer cell lines (LS-174T), treatment with varying concentrations of this compound resulted in dose-dependent cytotoxic effects. The compound induced apoptosis in these cells, suggesting potential anti-cancer properties .
- Metabolic Studies : A metabolic study indicated that the compound undergoes biotransformation via bacterial oxidation pathways, leading to the formation of various metabolites that may possess distinct biological activities .
- Immunomodulatory Effects : Research has suggested that derivatives of acenaphthene can modulate immune responses. In vivo studies demonstrated that administration of these compounds enhanced splenic CD4+ and CD8+ T cell frequencies in mice, indicating an immunostimulatory effect .
Q & A
Q. What are the key physicochemical properties of 5-Chloro-1-acenaphthenol critical for experimental design?
To design experiments, prioritize determining:
- Melting/boiling points : Use differential scanning calorimetry (DSC) or capillary methods, referencing standardized protocols for halogenated naphthols .
- Solubility : Test in polar (e.g., methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy to identify optimal reaction media .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, employing HPLC for quantification .
Note: Cross-validate data using CAS Common Chemistry or EPA DSSTox for consistency .
Q. How can researchers synthesize this compound with high purity for analytical studies?
- Step 1 : Review halogenation protocols for acenaphthenol derivatives in primary literature, prioritizing methods with >90% yield and <5% side products .
- Step 2 : Optimize chlorination conditions (e.g., Cl₂ gas vs. N-chlorosuccinimide) using kinetic monitoring via GC-MS .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry .
Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for quantification; validate with spiked recovery tests .
- Spectroscopy : Combine FT-IR (C-Cl stretch at ~550 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm) for structural confirmation .
- Mass Spectrometry : Employ ESI-MS in negative ion mode to detect [M-H]⁻ peaks, ensuring isotopic patterns align with theoretical values .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Experimental Design : Store samples in amber vials at 4°C, 25°C, and 40°C for 1–6 months. Analyze degradation products monthly via LC-MS .
- Data Interpretation : Use Arrhenius kinetics to predict shelf-life; identify hydrolytic or oxidative pathways via fragment ion analysis .
II. Advanced Research Questions
Q. How can contradictions in reported spectral data for this compound be resolved?
- Step 1 : Conduct a scoping review of literature (1980–2025) to identify discrepancies in NMR/IR peaks .
- Step 2 : Replicate conflicting experiments under standardized conditions (solvent, temperature, instrument calibration) .
- Step 3 : Propose a consensus spectral library using collaborative platforms like ChemIDplus, highlighting solvent- or isomer-specific variations .
Q. What experimental strategies can elucidate the degradation pathways of this compound in environmental systems?
- Microcosm Studies : Expose the compound to soil/water matrices under aerobic/anaerobic conditions; track intermediates via TOF-MS .
- Computational Modeling : Use density functional theory (DFT) to predict bond cleavage energetics and validate with kinetic isotope effects .
- Collaborative Validation : Share raw data with open-access repositories (e.g., EPA DSSTox) to enable cross-lab reproducibility checks .
Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?
- Synthetic Strategy : Systematically vary substituents (e.g., NO₂, OCH₃ at position 2) via Friedel-Crafts or Suzuki coupling .
- Bioassay Design : Test derivatives against target enzymes (e.g., cytochrome P450) using fluorescence-based activity assays; correlate IC₅₀ values with Hammett σ constants .
- Data Analysis : Apply multivariate regression to identify key electronic/stereochemical drivers of activity .
Q. What methodologies address challenges in reproducing literature-reported yields for this compound synthesis?
- Critical Literature Analysis : Compare protocols for catalyst purity, solvent drying methods, and reaction time .
- Robustness Testing : Use factorial design (e.g., temperature × catalyst loading) to identify sensitive parameters .
- Open Science Practices : Publish detailed procedural videos and raw NMR files to enhance transparency .
III. Methodological Guidelines
- Literature Reviews : Follow scoping study frameworks (Arksey & O’Malley, 2005) to map evidence gaps and controversies .
- Data Validation : Cross-reference CAS Common Chemistry, EPA DSSTox, and peer-reviewed spectral libraries .
- Collaborative Research : Use tools like Electronic Lab Notebooks (ELNs) to standardize protocols across teams .
Note: Avoid non-peer-reviewed sources (e.g., commercial databases) and prioritize journals like Bioorganic & Medicinal Chemistry Letters for synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
